2-(Cyclopropylamino)-3-nitrobenzoic acid
Overview
Description
2-(Cyclopropylamino)-3-nitrobenzoic acid is an organic compound that features a cyclopropylamino group attached to a benzoic acid core, with a nitro group at the meta position relative to the carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the cyclopropylamino group. One common method starts with 3-nitrobenzoic acid, which undergoes a nucleophilic substitution reaction with cyclopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst for esterification.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 2-(Cyclopropylamino)-3-aminobenzoic acid.
Substitution: Esters of this compound.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
2-(Cyclopropylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the cyclopropylamino group can enhance binding affinity to certain molecular targets.
Comparison with Similar Compounds
- 2-(Cyclopropylamino)-4-nitrobenzoic acid
- 2-(Cyclopropylamino)-3-chlorobenzoic acid
- 2-(Cyclopropylamino)-3-methylbenzoic acid
Comparison: 2-(Cyclopropylamino)-3-nitrobenzoic acid is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(cyclopropylamino)-3-nitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)7-2-1-3-8(12(15)16)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQFQAZNDZWTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.